Cas no 128969-89-1 (Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI))

Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) structure
128969-89-1 structure
Nome del prodotto:Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)
Numero CAS:128969-89-1
MF:C35H29NO12
MW:655.60427069664
CID:150436
PubChem ID:3036012

Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)
    • citreamicin zeta
    • Citreamicin ζ
    • (1,2,3a,4,8,14,15,17-Octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyrano(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl 3-methylbutanoate
    • Butanoic acid, 3-methyl-, (1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyrano(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl ester
    • LL E19085 zeta
    • LL-E19085zeta
    • Isovaleric acid (1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin)-1-ylmethyl ester
    • 128969-89-1
    • (4,12-Dihydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 3-methylbutanoate
    • DTXSID10926262
    • (11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate
    • Inchi: InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3
    • Chiave InChI: TUPDRFUSBGIQLD-UHFFFAOYSA-N
    • Sorrisi: COC1=C(O)C=C2C(C3C(=O)C4C5=CC6C(N7C(COC(CC(C)C)=O)(C)C(=O)OC7(C(O)C=6C=C5C=CC=4C(=O)C=3OC2=C1)C)=O)=O

Proprietà calcolate

  • Massa esatta: 655.16897
  • Massa monoisotopica: 655.169
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 6
  • Complessità: 1500
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 183Ų
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.58
  • Punto di ebollizione: 895.9°C at 760 mmHg
  • Punto di infiammabilità: 495.6°C
  • Indice di rifrazione: 1.716
  • PSA: 183.04

Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.